molecular formula C11H20O B1360222 2-Pentylcyclohexanone CAS No. 32362-97-3

2-Pentylcyclohexanone

Cat. No.: B1360222
CAS No.: 32362-97-3
M. Wt: 168.28 g/mol
InChI Key: UXJMXERXJQAWSP-UHFFFAOYSA-N
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Description

2-Pentylcyclohexanone (CAS No. 32362-97-3) is a cyclic ketone derivative with the molecular formula C₁₁H₂₀O and a molecular weight of 168.28 g/mol. It is characterized by a cyclohexanone ring substituted with a pentyl group at the 2-position. This compound exhibits a boiling point of 237.1°C, a density of 0.885 g/cm³, and a logP value of 3.326, indicating moderate hydrophobicity . Its refractive index is reported as 1.449, and it has a flash point of 89.9°C, underscoring its flammability under specific conditions .

Key applications include its use as a fragrance ingredient and as an intermediate in organic synthesis, particularly in the preparation of dialkylphenols using zirconium catalysts . Studies by Tetsuo et al. (1991) and Hostynek et al. (1997) highlight its role in catalytic reactions and toxicological evaluations, respectively .

Properties

IUPAC Name

2-pentylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H20O/c1-2-3-4-7-10-8-5-6-9-11(10)12/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJMXERXJQAWSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20865633
Record name 2-Pentylcyclohexan-1-one
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Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

32362-97-3
Record name 2-Pentylcyclohexanone
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Record name 2-Pentylcyclohexan-1-one
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Record name 2-Pentylcyclohexan-1-one
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Record name 2-pentylcyclohexan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pentylcyclohexanone can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with pentyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods: On an industrial scale, this compound can be produced via catalytic hydrogenation of 2-pentylphenol. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The hydrogenation reaction converts the phenol group to a cyclohexanone structure.

Chemical Reactions Analysis

Types of Reactions: 2-Pentylcyclohexanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound oxime using hydroxylamine hydrochloride in the presence of a base.

    Reduction: The compound can be reduced to 2-pentylcyclohexanol using reducing agents like lithium aluminum hydride (LiAlH({4})).

    Substitution: Halogenation reactions can occur at the alpha position relative to the carbonyl group using halogenating agents such as bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Hydroxylamine hydrochloride, base (e.g., sodium hydroxide), aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH({4})), anhydrous ether or THF.

    Substitution: Bromine or chlorine, acetic acid or other solvents.

Major Products:

    Oxidation: this compound oxime.

    Reduction: 2-Pentylcyclohexanol.

    Substitution: Alpha-halo-2-pentylcyclohexanone.

Scientific Research Applications

2-Pentylcyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones. It serves as a model substrate for investigating the specificity and activity of various enzymes.

    Medicine: Research into the pharmacological properties of this compound and its derivatives is ongoing

    Industry: In industrial chemistry, this compound is used as a precursor for the synthesis of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 2-pentylcyclohexanone exerts its effects depends on the specific reaction or application. In enzymatic reactions, it typically acts as a substrate that undergoes transformation through the catalytic action of the enzyme. The carbonyl group in the compound is often the site of reactivity, participating in nucleophilic addition or substitution reactions. The molecular targets and pathways involved vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares 2-Pentylcyclohexanone with analogous cyclohexanone derivatives in terms of physicochemical properties, applications, and safety profiles:

Compound This compound Cyclohexanone 4-Heptylcyclohexanone 2-Phenacylcyclohexanone
CAS No. 32362-97-3 108-94-1 16618-75-0 33553-23-0
Molecular Formula C₁₁H₂₀O C₆H₁₀O C₁₃H₂₄O C₁₄H₁₆O₂
Molecular Weight (g/mol) 168.28 98.14 196.33 216.28
Boiling Point (°C) 237.1 155.6 Not reported Not reported
Density (g/cm³) 0.885 0.948 Not reported Not reported
logP 3.326 0.81 (predicted) ~3.5 (estimated) ~2.8 (estimated)
Applications Fragrance, synthesis catalyst Industrial synthesis Limited data; research use Organic intermediate
Safety Hazards Flammable (FP: 89.9°C) Irritant, flammable Releases toxic fumes on combustion Limited toxicity data

Research Findings and Gaps

  • In contrast, 4-Heptylcyclohexanone’s safety data sheet emphasizes acute respiratory risks upon inhalation .
  • Environmental Impact: None of the compounds have comprehensive ecotoxicological data, highlighting a critical research gap .

Biological Activity

2-Pentylcyclohexanone (C11H20O) is a cyclic ketone that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural properties, which may influence its interactions with biological systems. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

This compound is a cyclic compound with a pentyl group attached to a cyclohexanone ring. Its molecular structure is depicted as follows:

C11H20O\text{C}_{11}\text{H}_{20}\text{O}

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. Its effectiveness against various bacterial strains suggests potential applications in developing antimicrobial agents.

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

2. Antioxidant Properties

Research has shown that this compound possesses antioxidant activity, which may help in mitigating oxidative stress in biological systems. The compound's ability to scavenge free radicals was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay.

Concentration (µg/mL)% Inhibition
5030
10055
20080

3. Cytotoxic Effects

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate that the compound may induce apoptosis in cancer cells.

Cell LineIC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Interaction with Membrane Lipids : The compound may integrate into cellular membranes, altering their fluidity and permeability.
  • Enzyme Inhibition : Preliminary studies suggest that it could inhibit specific enzymes involved in metabolic pathways, leading to reduced proliferation of cancer cells.
  • Oxidative Stress Modulation : By scavenging free radicals, it may reduce oxidative damage in cells.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of various cyclic ketones against Staphylococcus aureus revealed that this compound exhibited significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .
  • Cytotoxicity Assessment : In a comparative study on the cytotoxic effects of different compounds on breast cancer cells, this compound demonstrated notable efficacy with an IC50 value comparable to established chemotherapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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